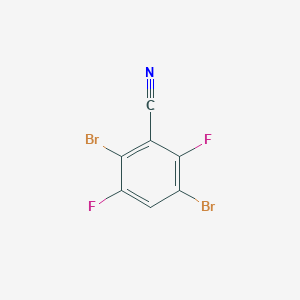

2,5-Dibromo-3,6-difluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

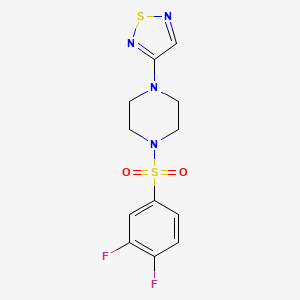

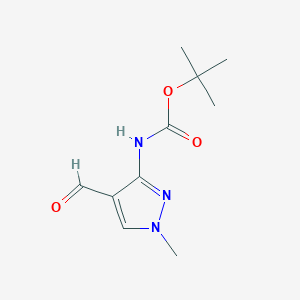

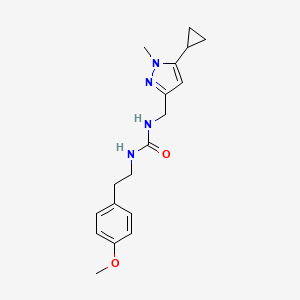

2,5-Dibromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7HBr2F2N . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile core with bromine and fluorine substituents . The InChI code for this compound is 1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 296.9 . The compound is stored in a dry room at normal temperature .Scientific Research Applications

Synthesis and Properties of Fluorinated Poly(ether nitrile)s

Research on fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, a related compound to 2,5-Dibromo-3,6-difluorobenzonitrile, highlights the synthesis and characterization of novel fluorinated polymers. These polymers, containing fluorine atoms in the main chain and pendant phenoxy group, exhibit excellent solubilities in common solvents and can be cast as tough, transparent films. They demonstrate high thermal stability, with the temperature for 5% weight loss ranging between 509-562°C and glass transition temperatures (Tg) from 142-235°C, dependent on structural variations (Kimura et al., 2001).

Herbicide Resistance via Bacterial Detoxification Gene

A study on transgenic plants expressing a bacterial gene for a nitrilase that detoxifies the herbicide bromoxynil (related to benzonitriles) demonstrates a successful method for achieving herbicide resistance. This nitrilase converts bromoxynil to a non-toxic metabolite, providing high levels of resistance to the herbicide in transgenic tobacco plants. This approach showcases the potential for genetic modifications in plants to confer resistance against chemical herbicides, offering insights into the broader applications of nitrilase enzymes derived from benzonitriles (Stalker et al., 1988).

Applications in Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals. Specifically, one derivative showed a remarkable 97.83% efficiency in protecting mild steel in an acidic environment, highlighting the potential of such compounds in extending the lifespan of metal structures and components in corrosive conditions (Verma et al., 2015).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2,5-dibromo-3,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWJEZEGHFSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2962676.png)

![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)